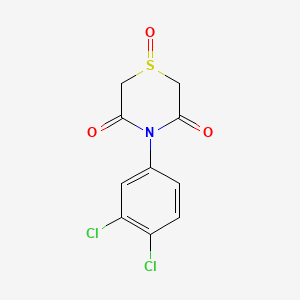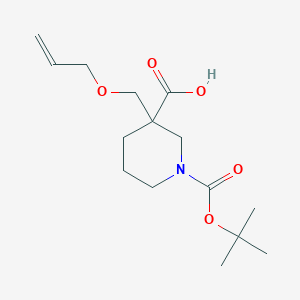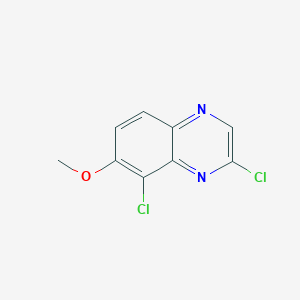![molecular formula C18H18ClN3O3S B2412427 1-(2-氯苯基)-2-(3-丁基-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基)乙酰胺 CAS No. 1252826-12-2](/img/new.no-structure.jpg)
1-(2-氯苯基)-2-(3-丁基-2,4-二氧代-3,4-二氢噻吩并[3,2-d]嘧啶-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" is a complex organic compound known for its multifaceted applications in scientific research. It is characterized by its intricate molecular structure, which includes butyl, thienopyrimidinyl, and chlorophenylacetamide groups. These structural features make it a significant compound in various fields, such as chemistry, biology, medicine, and industry.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological studies, it acts as an inhibitor for certain enzymes, making it valuable in the exploration of metabolic pathways. It is also used in the design of bioactive compounds targeting specific receptors.
Medicine: It has potential therapeutic applications due to its bioactivity. Researchers explore its use in designing drugs for treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry: Its stability and reactivity make it useful in the manufacture of specialty chemicals and advanced materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" typically involves a multi-step reaction sequence. One common method begins with the formation of the thienopyrimidinyl core through a condensation reaction between thiophene-2-carboxylic acid and a suitable diaminopyrimidine under acidic conditions. This core is then functionalized with a butyl group through alkylation.
The next step involves the acylation of the thienopyrimidinyl core with 2-chlorophenylacetyl chloride under basic conditions, typically using a base like triethylamine in a solvent such as dichloromethane. The resulting compound is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound would likely employ batch or continuous flow processes to maximize yield and efficiency. Industrial synthesis would involve similar reaction conditions but may incorporate automated systems for precision and scaling. High-throughput screening and optimization techniques are crucial to enhancing reaction efficiency and yield.
化学反应分析
Types of Reactions: The compound "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" undergoes various chemical reactions, including:
Oxidation: This can occur at the butyl or thiophene groups, leading to the formation of oxidized derivatives.
Reduction: The carbonyl groups within the dihydrothienopyrimidinyl structure can be reduced to corresponding alcohols using agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are possible, particularly at positions ortho- or para- to the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The products of these reactions vary, ranging from alcohols and ketones in reduction reactions to halogenated, nitrated, and sulfonated derivatives in substitution reactions.
作用机制
The mechanism by which "2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide" exerts its effects is multifaceted. It primarily interacts with specific molecular targets, such as enzymes and receptors, inhibiting their activity. This inhibition occurs through the binding of the compound to the active site or allosteric sites of the enzymes or receptors, altering their conformation and thus their activity. The pathways involved often include inhibition of signal transduction processes, leading to altered cellular responses.
相似化合物的比较
Comparing this compound with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide: : Lacks the thiophene ring, making it less reactive.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide: : Substitution of chlorine with a methyl group, altering its pharmacokinetic properties.
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide: : Chlorine positioned differently, affecting its interaction with biological targets.
属性
CAS 编号 |
1252826-12-2 |
|---|---|
分子式 |
C18H18ClN3O3S |
分子量 |
391.87 |
IUPAC 名称 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI 键 |
ZBARFKHXLYSFMP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2412345.png)


![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412358.png)
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)





